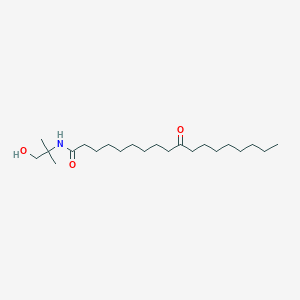![molecular formula C22H30INO3 B14210600 1-(8-{[(2R)-2-Hydroxy-2-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide CAS No. 824432-14-6](/img/structure/B14210600.png)
1-(8-{[(2R)-2-Hydroxy-2-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(8-{[(2R)-2-Hydroxy-2-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide is a quaternary ammonium compound that features a pyridinium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-{[(2R)-2-Hydroxy-2-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide typically involves the quaternization of pyridine with an appropriate alkylating agent. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale quaternization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
1-(8-{[(2R)-2-Hydroxy-2-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ion back to pyridine.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can regenerate the parent pyridine.
Scientific Research Applications
1-(8-{[(2R)-2-Hydroxy-2-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(8-{[(2R)-2-Hydroxy-2-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide involves its interaction with cellular components. The compound can target specific molecular pathways, such as inhibiting enzymes or disrupting cell membranes, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridinium salts: These compounds share the pyridinium core and exhibit similar chemical properties.
Quaternary ammonium compounds: These compounds have a positively charged nitrogen atom and are used in various applications, including disinfectants and surfactants.
Uniqueness
1-(8-{[(2R)-2-Hydroxy-2-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
824432-14-6 |
|---|---|
Molecular Formula |
C22H30INO3 |
Molecular Weight |
483.4 g/mol |
IUPAC Name |
8-pyridin-1-ium-1-yloctyl (2R)-2-hydroxy-2-phenylpropanoate;iodide |
InChI |
InChI=1S/C22H30NO3.HI/c1-22(25,20-14-8-6-9-15-20)21(24)26-19-13-5-3-2-4-10-16-23-17-11-7-12-18-23;/h6-9,11-12,14-15,17-18,25H,2-5,10,13,16,19H2,1H3;1H/q+1;/p-1/t22-;/m1./s1 |
InChI Key |
AJDGZLBUTXJKMY-VZYDHVRKSA-M |
Isomeric SMILES |
C[C@@](C1=CC=CC=C1)(C(=O)OCCCCCCCC[N+]2=CC=CC=C2)O.[I-] |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)OCCCCCCCC[N+]2=CC=CC=C2)O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-[(2,5-Dihydroxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1,4-diol)](/img/structure/B14210518.png)
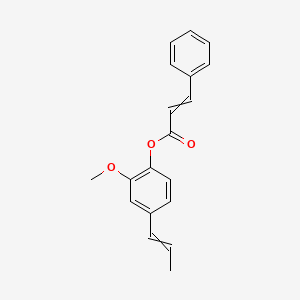

methanone](/img/structure/B14210533.png)
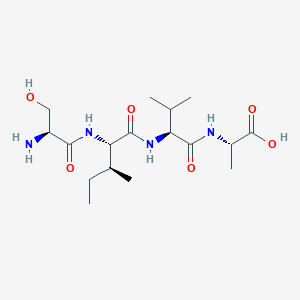
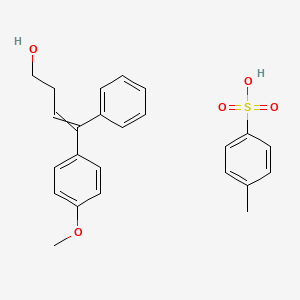


![(4R)-4-[(4-methoxyphenoxy)methyl]-5-phenyl-3,4-dihydro-2H-pyran](/img/structure/B14210605.png)
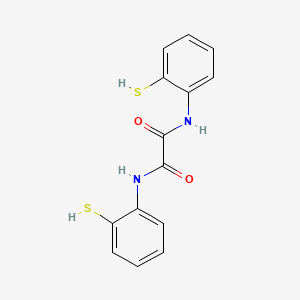
![3-Bromo-N,N-dipropyl-4-[(trimethylsilyl)ethynyl]cyclohex-3-en-1-amine](/img/structure/B14210612.png)
![acetic acid;2,3,6-trimethyl-4-[[(2S)-oxiran-2-yl]methoxy]phenol](/img/structure/B14210620.png)
